molecular formula C8H16ClNO3S B13337095 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride

2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride

Cat. No.: B13337095
M. Wt: 241.74 g/mol
InChI Key: KDFKJPJWPOSJOS-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a seven-membered ring containing both oxygen and nitrogen atoms, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as triethylamine or pyridine for substitution reactions, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes. This reactivity makes it a useful tool for modifying biomolecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-1,4-oxazepane-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

    2-(Propan-2-yl)-1,4-oxazepane-4-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.

    2-(Propan-2-yl)-1,4-oxazepane-4-sulfonate: The sulfonate ester is another related compound with different reactivity and applications.

Uniqueness

2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride is unique due to its high reactivity, which allows for versatile modifications of organic and biological molecules. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

2-propan-2-yl-1,4-oxazepane-4-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-7(2)8-6-10(14(9,11)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3

InChI Key

KDFKJPJWPOSJOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCCO1)S(=O)(=O)Cl

Origin of Product

United States

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